Viniferin

Description

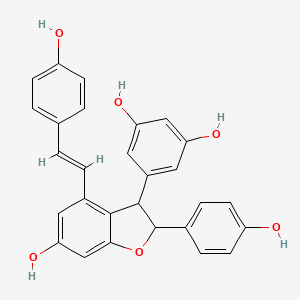

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+ |

InChI Key |

FQWLMRXWKZGLFI-DAFODLJHSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Synonyms |

epsilon-viniferin epsilon-viniferine |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence

Natural Sources and Distribution in Plant Species

Viniferins are not uniformly distributed throughout the plant kingdom but are notably concentrated in specific families and species. Their presence is well-documented in grapevine and its derivatives, as well as in other botanical families.

The primary and most studied source of viniferin is the common grapevine, Vitis vinifera. researchgate.netnih.govnih.gov Viniferins are classified as phytoalexins, which are antimicrobial and antioxidant compounds that plants synthesize as a defense mechanism against biotic and abiotic stresses, such as fungal infections, microbial attacks, toxins, or UV radiation. researchgate.netoeno-one.euresearchgate.net

Different forms of this compound have been identified in grapevines, including dimers like ε-viniferin and δ-viniferin, and oligomers such as the tetramers R2-viniferin (Vitisin A) and R-viniferin (Vitisin B). researchgate.netnih.govresearchgate.net These compounds are distributed throughout various parts of the plant, including the roots, stems, canes, leaves, buds, and internodes. researchgate.net The woody parts of the vine, such as canes and roots, are particularly rich sources. oeno-one.euoeno-one.eu Grapevine canes contain high concentrations of resveratrol (B1683913) and its dimer ε-viniferin, while the roots tend to accumulate higher-order resveratrol oligomers like vitisin A and vitisin B. nih.govoeno-one.eu

Furthermore, grapevine leaves can produce significant quantities of δ-viniferin, especially when subjected to stressors like UV-C irradiation or infection by downy mildew (Plasmopara viticola). acs.org Consequently, viniferins are also found in products derived from grapes, such as wine. researchgate.netcaringsunshine.com

**Table 1: Distribution of this compound Types in *Vitis vinifera***

| This compound Type | Plant Part |

|---|---|

| ε-viniferin (dimer) | Canes, Stems, Wine researchgate.netoeno-one.euoeno-one.eu |

| δ-viniferin (dimer) | Leaves (stressed), Wine researchgate.netacs.org |

| α-viniferin (trimer) | Roots, Stems, Canes, Leaves researchgate.net |

| R-viniferin (Vitisin B) | Roots nih.govresearchgate.net |

| R2-viniferin (Vitisin A) | Roots nih.govresearchgate.net |

Beyond the Vitaceae family, viniferins are present in other plant families, notably the Cyperaceae and Fabaceae.

Cyperaceae Family : The sedge family, Cyperaceae, is a rich source of a variety of stilbenoids. mdpi.comresearchgate.net (+)-α-Viniferin, a trimer of resveratrol, is commonly found in several Carex species, including Carex gynandra, Carex humilis, Carex glauca, and Carex baccans. mdpi.comjntbgri.res.inresearchgate.net Extracts from Carex pumila and C. lactiflora have been shown to contain ε-viniferin. frontiersin.org

Fabaceae Family : The legume or bean family, Fabaceae, is another botanical source of these compounds. researchgate.net Specifically, trans-ε-viniferin has been identified within this family. researchgate.net For instance, the species Caragana chamlagu, which contains α-viniferin, belongs to the Fabaceae family. researchgate.net

Other plant families reported to contain viniferins include the Iridaceae and Gnetaceae. researchgate.net Species such as Astilbe grandis, Cayratia trifolia, and Dipterocarpus littoralis are also known to produce α-viniferin. researchgate.net

Vitis vinifera and Grapevine-Derived Sources

Biosynthetic Pathways from Precursors

The formation of this compound is a multi-step biological process that begins with a key precursor molecule and proceeds through specific enzymatic reactions.

Viniferins are structurally oligomers of resveratrol, meaning they are composed of multiple resveratrol units, typically ranging from two to eight. acs.orgmdpi.com Resveratrol is the fundamental building block for the entire class of this compound compounds. mdpi.com The biosynthesis is an extension of the plant's defense response, where the initial synthesis of resveratrol can be followed by its oligomerization to create a diverse array of more complex and sometimes more potent phytoalexins. researchgate.netacs.org For example, ε-viniferin and δ-viniferin are dehydrodimers of resveratrol, while α-viniferin is a trimer formed from the condensation of three resveratrol molecules. mdpi.comresearchgate.netmdpi.com

The conversion of resveratrol monomers into this compound oligomers occurs through a process known as oxidative oligomerization or oxidative coupling. frontiersin.orgacs.org This reaction is catalyzed in plants by enzymes such as peroxidases and laccases. acs.orgmdpi.com The dimerization of resveratrol can follow several regioisomeric pathways, with the specific bond formation determining the resulting isomer. acs.orgmdpi.com Common coupling modes include the 8–10′ linkage, which forms ε-viniferin, and the 3–8′ linkage, which results in δ-viniferin. acs.orgmdpi.com A critical structural feature for this transformation to occur is the presence of the 4-hydroxyphenyl group (4-hydroxy stilbene (B7821643) moiety) within the resveratrol molecule. acs.org

The prevailing hypothesis for the mechanism of oxidative oligomerization is that it proceeds via the formation of radical intermediates. researchgate.netmdpi.com Specifically, the reaction is initiated by the oxidation of the phenolic hydroxyl groups on the resveratrol molecule, which generates phenoxyl radicals. acs.orgmdpi.com

These highly reactive phenoxyl radicals then couple with each other to form the carbon-carbon and carbon-oxygen bonds that constitute the this compound structure. acs.org The oxidation of the phenol (B47542) moiety on resveratrol leads to a stabilized phenoxy radical, which can be trapped as trans-δ-viniferin. nih.govacs.org Concurrently, oxidation of the m-hydroquinone moiety can generate an unstabilized m-semiquinone radical, which can be trapped as cis-ε-viniferin. nih.govacs.org This radical-mediated coupling is the key mechanistic step that allows for the assembly of complex resveratrol oligomers from simpler monomeric units.

Oxidative Oligomerization Mechanisms

Regio-Isomeric Coupling Modes (e.g., 8–10′ and 3–8′ coupling for ε-viniferin and δ-viniferin, respectively)

The dimerization of resveratrol into different this compound isomers is determined by the specific carbon positions involved in the chemical bond. This process, known as regio-isomeric coupling, proceeds through the coupling of oxidatively generated phenoxyl radicals. acs.orgnih.govresearchgate.net

Two common modes of this dimerization are:

8–10′ coupling: This mode results in the formation of ε-viniferin. acs.orgnih.govnih.gov The bond forms between the 8th carbon of one resveratrol unit and the 10′ carbon of the second unit.

3–8′ coupling: This linkage creates δ-viniferin. acs.orgnih.govoeno-one.eu It involves a bond between the 3rd carbon of one resveratrol molecule and the 8′ carbon of another.

While these are typical, other less common regioisomeric couplings can occur, leading to a wider variety of stilbene oligomers. acs.orgnih.gov The dihydrobenzofuran motif found in ε-viniferin is considered a central precursor for many more complex resveratrol oligomers. acs.org

Enzymatic Systems Involved in this compound Formation

The oxidative coupling of resveratrol to form this compound is not a spontaneous process; it is catalyzed by specific enzymatic systems. frontiersin.org The primary enzymes implicated in this transformation are phenoloxidases, specifically peroxidases (PRXs) and laccases (LACs). acs.orgfrontiersin.org

Peroxidases: These enzymes are frequently cited as being responsible for the oligomerization of resveratrol. researchgate.netacs.org Plant peroxidases can catalyze the dimerization of resveratrol to produce δ-viniferin. mdpi.comnih.gov Specifically, Vitis vinifera peroxidase 4 (VvPRX4) has been shown to convert trans-resveratrol into dimers. nih.govacs.org

Laccases: Both plant and fungal laccases are capable of catalyzing the formation of this compound. acs.orgnih.govresearchgate.net Fungal laccases, in particular, are thought to be a mechanism for detoxifying the resveratrol that plants produce as a defense, suggesting some this compound in plant extracts may be of fungal origin. acs.org Laccases from Trametes versicolor have been used to catalyze the oxidative dimerization of resveratrol derivatives. researchgate.net

These enzymatic reactions oxidize phenolic substrates, like resveratrol, to create phenoxyl radicals, which then couple to form dimers such as this compound. mdpi.commdpi.com

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level, often as a direct response to environmental threats. This regulation involves specific transcription factors that activate the biosynthetic pathway.

Role of Transcription Factors (e.g., VvMYB14, VvMYB15)

The key enzymes in the stilbene biosynthesis pathway, particularly stilbene synthase (STS) which produces resveratrol, are regulated by a class of proteins known as transcription factors. oup.comweincampus-neustadt.de In grapevine (Vitis vinifera), two R2R3-MYB type transcription factors, VvMYB14 and VvMYB15, have been identified as crucial regulators. oup.comweincampus-neustadt.deresearchgate.netuni-heidelberg.de

These transcription factors function by binding to the promoter regions of STS genes and activating their transcription. researchgate.netoup.comnih.gov Studies have shown that VvMYB14 and VvMYB15 are strongly co-expressed with STS genes under various stress conditions and during berry development. researchgate.net The ectopic expression of VvMYB15 in grapevine hairy roots led to an increase in STS gene expression and a subsequent accumulation of glycosylated stilbenes. researchgate.net This demonstrates a direct link between these transcription factors and the production of stilbene precursors necessary for this compound synthesis.

| Finding | Transcription Factors | Target Genes | Resulting Compounds | Source |

| Regulatory Control | VvMYB14, VvMYB15 | Stilbene Synthase (STS) genes (e.g., STS29, STS41) | Resveratrol (precursor to this compound), Glycosylated Stilbenes | oup.comresearchgate.netnih.gov |

| Stress Response | VvMYB14, VvMYB15 | Stilbene Synthase (STS) genes | Pterostilbene, this compound | weincampus-neustadt.de |

Response to Biotic and Abiotic Stressors (e.g., microbial attack, toxins, UV radiation)

Stilbenoids, including resveratrol and its oligomer, this compound, are classified as phytoalexins. researchgate.netnih.gov Phytoalexins are antimicrobial and antioxidant compounds synthesized by plants as a rapid defense mechanism in response to various stressors. nih.govfrontiersin.org

The biosynthesis of these compounds is significantly enhanced when the plant is under attack or in an unfavorable environment.

Biotic Stress: The primary trigger for this compound production is microbial attack. nih.gov Fungal infections, in particular, induce the accumulation of viniferins as a defense response. frontiersin.orgfrontiersin.org These compounds exhibit biological activity against a range of pathogens and are considered markers for disease resistance in plants. frontiersin.org

Abiotic Stress: Non-living environmental stressors also trigger the stilbene biosynthesis pathway. These include exposure to toxins, mechanical injury, and UV radiation. researchgate.netnih.govmdpi.comweincampus-neustadt.de For instance, δ-viniferin accumulates in grape leaves or berries following exposure to UV radiation. mdpi.com

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Plant Biomass

Viniferins are typically extracted from plant tissues rich in these polyphenolic compounds. Common plant sources include grapevine (Vitis vinifera) roots, stems, canes, leaves, and bark from various Shorea species. ccsenet.orgcabidigitallibrary.orgresearchgate.netkirj.eenih.govresearchgate.netgoogle.comfrontiersin.orgmdpi.com

Various solvents and techniques are employed for efficient extraction. Acetone has been used to extract viniferins from the stem bark of Shorea species. ccsenet.orgresearchgate.netresearchgate.net Ethanol-water mixtures are commonly utilized for the extraction of stilbenoids, including viniferin, from vine stems and shoots. kirj.eegoogle.com Methanol (B129727) is another solvent employed for extracting viniferins from grapevine leaves and roots. cabidigitallibrary.orgnih.govresearchgate.netmdpi.com

More advanced extraction methods are also being explored for improved efficiency and sustainability. Microwave-assisted extraction (MASE) using an aqueous solvent has been developed for preparing polyphenol-rich extracts containing this compound from dry vine shoot biomass. google.com Ultrasonic-assisted extraction (UAE) employing Natural Deep Eutectic Solvents (NADES) has shown promise for extracting ε-viniferin from grapevine roots. nih.gov Furthermore, viniferins can also be obtained from biological sources such as endophytic fungi isolated from Vitis plants. cabidigitallibrary.org

Chromatographic Separation and Purification Strategies

Following extraction, crude extracts containing viniferins undergo purification to isolate the target compounds from other plant metabolites. Chromatographic methods are indispensable in this stage.

General liquid-solid chromatographic techniques such as Vacuum Liquid Chromatography (VLC), Flash Chromatography (FC), Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC) are widely used for isolating pure natural products, including viniferins. researchgate.net Specific applications include the use of VLC and gravity column chromatography for purifying α-viniferin from Shorea ovalis. ccsenet.org Preparative column chromatography on a polyamide carrier has been employed for separating this compound from resveratrol (B1683913) in vine stem extracts. kirj.ee Flash column chromatography on silica (B1680970) gel is also utilized, sometimes after acetylation of the this compound to improve purification efficiency due to the presence of multiple hydroxyl groups. frontiersin.orgnih.gov

Counter-current chromatography techniques, which are based on liquid-liquid partitioning, are particularly well-suited for the effective separation of polyphenols like viniferins on a larger scale, offering high purities and yields. researchgate.net High-speed counter-current chromatography (HSCCC) and high-performance countercurrent chromatography (HPCCC) have been successfully applied for the preparative separation of ε-viniferin and δ-viniferin from grapevine roots and stems. cabidigitallibrary.orgnih.govmdpi.comjournals.ac.zaacs.org Centrifugal partition chromatography (CPC) is another counter-current method used in the isolation of this compound stereoisomers from grapevine stalks. mdpi.comnih.gov Radial chromatography has also been reported for purifying compounds from Vatica lowii extracts, which may contain stilbenoids. researchgate.net Semi-preparative and preparative HPLC are frequently used as final purification steps after initial chromatographic separations to obtain high-purity viniferins. cabidigitallibrary.orgmdpi.comacs.orgnih.govscielo.org.za

HPLC is a fundamental tool for both analytical and preparative separation and purification of viniferins. cabidigitallibrary.orgresearchgate.netkirj.eenih.govresearchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netscielo.org.za Reversed-phase HPLC is commonly used, often employing C18 columns. nih.govmdpi.com Mobile phases typically consist of mixtures of water (sometimes acidified with acetic acid or trifluoroacetic acid) and organic solvents like acetonitrile (B52724) or methanol. kirj.eefrontiersin.orgnih.govmdpi.com UV detectors are frequently used, with detection wavelengths often set around 254 nm, 280 nm, or 306 nm, depending on the specific this compound and the other compounds in the extract. kirj.eefrontiersin.orgnih.govmdpi.com HPLC is also used to assess the purity of isolated this compound samples. kirj.eenih.govscielo.org.za Ultra-high-performance liquid chromatography (UHPLC) coupled with UV or diode-array detection (DAD) is utilized for the quantification of viniferins. frontiersin.org Furthermore, UHPLC or HPLC coupled with mass spectrometry (MS) detectors, such as electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) or ESI-MS/MS, are powerful tools for the analysis and identification of viniferins in complex extracts. mdpi.commdpi.comresearchgate.net

While liquid chromatography, particularly HPLC and counter-current chromatography, are the predominant methods for this compound purification, capillary electrophoresis (CE) is an advanced separation technique that offers high resolution and efficiency. Although CE is widely used for the separation of various molecules, including proteins and peptides researchgate.netnih.gov, its application specifically for the preparative purification of viniferins is less extensively documented in the provided search results compared to chromatographic methods. Some studies mention CE in the context of analyzing stilbenes or in conjunction with spectroscopic techniques researchgate.netorscience.ru, suggesting its potential as an analytical or hyphenated technique for viniferins.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once purified, the chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. researchgate.netresearchgate.net

UV spectroscopy provides information about the chromophores present in the molecule, with viniferins typically showing characteristic absorption maxima in the UV region, such as around 285 nm, 306 nm, and other wavelengths depending on the solvent and specific isomer. ccsenet.orgmdpi.comsemanticscholar.org Infrared (IR) spectroscopy can identify key functional groups like hydroxyl (-OH) and carbon-carbon double bonds (C=C), which are characteristic of polyphenols and stilbenoids. ccsenet.orgmdpi.com

NMR spectroscopy is a crucial technique for the detailed structural elucidation of viniferins, providing information about the carbon-hydrogen framework and the arrangement of atoms. cabidigitallibrary.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.comresearchgate.netcabidigitallibrary.org Both 1H-NMR and 13C-NMR spectra are routinely acquired to assign proton and carbon signals, respectively. cabidigitallibrary.orgnih.govmdpi.commdpi.comresearchgate.net Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing connectivities between atoms and determining the relative stereochemistry of the molecule. acs.orgnih.govmdpi.comresearchgate.net For instance, NOESY experiments can reveal spatial proximity between protons, aiding in the assignment of relative configurations, such as trans configurations in certain this compound isomers based on observed cross-peaks. nih.govmdpi.com Comparing experimental NMR data with reported values for known this compound isomers is a common practice for identification. researchgate.netmdpi.comresearchgate.netcabidigitallibrary.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool in the structural elucidation of viniferins, providing information about the electronic transitions within the molecule, particularly those related to conjugated systems like aromatic rings and double bonds characteristic of stilbenoids. hilarispublisher.com The UV spectra of viniferins exhibit characteristic absorption maxima (λmax) that are indicative of their chromophores. mdpi.com

For instance, the UV spectrum of trans-ε-viniferin in methanol shows λmax values at 203, 230, and 324 nm. When the solvent is changed to methanol with sodium hydroxide, the spectrum shifts, showing λmax values at 211, 244, and 347 nm. mdpi.com These shifts in the presence of a base are typical for phenolic compounds due to the deprotonation of hydroxyl groups, which extends the conjugation system and alters the electronic transitions. The UV spectrum of α-viniferin has been reported to show a λmax peak at 285 nm. mdpi.com

UV-Vis detection is often coupled with chromatographic techniques like HPLC-DAD, allowing for the detection and quantification of viniferins based on their specific UV absorption profiles. mdpi.comagriculturejournals.czoeno-one.eu Comparing the UV spectra of isolated compounds with those of known standards is a common method for tentative identification. researchgate.netagriculturejournals.cz

Here is a data table summarizing the UV-Vis data for selected this compound isomers:

| Compound | Solvent | λmax (nm) | log ε (L·mol⁻¹·cm⁻¹) | Reference |

| trans-ε-Viniferin | Methanol | 203, 230, 324 | 5.05, 4.87, 4.57 | mdpi.com |

| trans-ε-Viniferin | Methanol + NaOH | 211, 244, 347 | 5.52, 5.06, 4.84 | mdpi.com |

| α-Viniferin | Not specified (in text) | 285 | Not specified | mdpi.com |

Circular Dichroism (CD) Spectroscopy for Stereochemical Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemical configuration of chiral molecules, which is particularly relevant for viniferins due to the presence of multiple chiral centers in their complex structures. nih.govhilarispublisher.comchiralabsxl.combiu.ac.il CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by an optically active substance. biu.ac.ilwikipedia.org

While the planar structure of viniferins can be determined by techniques like NMR and MS, CD spectroscopy provides crucial information about their three-dimensional arrangement and absolute configuration. nih.govrsc.orgnih.gov The CD spectrum of a chiral molecule is characterized by positive and negative bands at specific wavelengths, and the sign and intensity of these bands are related to the molecule's stereochemistry and conformation. chiralabsxl.combiu.ac.ilspectroscopyeurope.com

For complex molecules like viniferins with multiple chiral centers and chromophores, the interpretation of CD spectra can be challenging. However, comparing the CD spectra of an isolated compound with those of known stereoisomers or using computational methods like electronic circular dichroism (ECD) calculations can aid in the determination of absolute configuration. researchgate.netchiralabsxl.comnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Viniferin Isomers and Analogues

Total synthesis provides a versatile route to access viniferins and designed analogues, enabling systematic exploration of structure-activity relationships.

Biomimetic synthesis seeks to replicate the natural enzymatic or chemical oxidative coupling processes that lead to this compound formation in plants. This approach often involves the use of oxidants to induce the dimerization or oligomerization of resveratrol (B1683913).

Oxidative coupling of resveratrol is a key strategy in biomimetic synthesis. nih.gov Studies have shown that enzymes like horseradish peroxidase (HRP) and laccase can catalyze the oxidative coupling of stilbenes, yielding dimers such as dihydrobenzofuran-like structures, which are prevalent products. nih.gov The mechanism is believed to involve radical intermediates generated by the enzyme in the presence of an oxidant like hydrogen peroxide. nih.gov These radicals then couple to form dimers and potentially higher oligomers. nih.gov

Metal oxidants have also been successfully employed. Potassium hexacyanoferrate (III) (K₃Fe(CN)₆) in conjunction with sodium acetate (B1210297) has been reported to facilitate the oxidative coupling of resveratrol, yielding ε-viniferin along with indane dimers. mdpi.com Another method utilizes silver acetate (AgOAc) in methanol (B129727), resulting in the formation of δ-viniferin, parthenostilbenin B, and oxistilbenins A and B. oeno-one.euresearchgate.net The choice of solvent in these oxidative coupling reactions has been shown to influence the distribution and structure of the resulting products. oeno-one.eu N-iodosuccinimide (NIS) has also been investigated for promoting the oxidative coupling of resveratrol to synthesize (±)-ε-viniferin. researchgate.net

De novo synthesis involves constructing the this compound scaffold through designed synthetic sequences, offering precise control over the molecular architecture. Metal-catalyzed reactions and cyclization strategies are central to these routes.

Asymmetric synthesis is critical for obtaining enantiomerically pure this compound isomers, which is essential for understanding their specific biological roles.

While the asymmetric synthesis of viniferins is an active area of research, preliminary studies have explored enzyme-promoted asymmetric biomimetic approaches for resveratrol dimers. tandfonline.com, tandfonline.com These investigations have focused on enzyme-mediated oxidative coupling of chiral resveratrol derivatives to synthesize compounds like (+)-δ-viniferin and (+)-isoquadrangularin A, although achieving high stereocontrol remains a challenge. tandfonline.com, tandfonline.com The use of chiral auxiliaries in conjunction with oxidative coupling is one strategy being explored to induce asymmetry. tandfonline.com, tandfonline.com General principles of asymmetric synthesis, including the use of chiral catalysts and chiral pool starting materials, are relevant to the development of enantioselective routes to viniferins. academie-sciences.fr, , chiralpedia.com

Chemical Modification and Derivatization Techniques

Chemical modification allows for the generation of this compound derivatives with altered properties, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.

O-methylation involves the selective addition of methyl groups to the hydroxyl functionalities present in viniferins. This modification can significantly impact the compound's lipophilicity, metabolic fate, and interactions with biological targets. Studies have reported the synthesis of various mono- and di-O-methylated derivatives of trans-δ-viniferin. researchgate.net, nih.gov, researchgate.net Research indicates that the specific pattern of O-methylation can influence the biological activity of this compound derivatives. researchgate.net, nih.gov

Halogenation introduces halogen atoms, such as chlorine or bromine, onto the this compound scaffold. This modification can alter the electronic distribution and reactivity of the molecule, potentially affecting its biological activity. Halogenation of this compound derivatives, including trans-δ-viniferin, has been explored, leading to the formation of mono- and di-chlorinated products. researchgate.net, nih.gov, researchgate.net, researchgate.net The position and nature of the introduced halogen atoms have been shown to play a role in the biological activity of the halogenated this compound derivatives. researchgate.net, nih.gov

Acetylation

Acetylation is a derivatization strategy employed in the synthesis and purification of viniferins. For instance, in the chemical synthesis of (±)-ε-viniferin, an impure product obtained from oxidative dimerization can be acetylated to yield penta-acetylated (±)-ε-viniferin (SVF-5Ac). foodb.ca This acetylated form is more readily purified using techniques such as flash column chromatography. foodb.ca Subsequent deacetylation of the purified acetylated product can then yield the desired this compound compound without the need for further chromatographic purification, often with good yields. foodb.ca

Dimerization and Oligomerization of Stilbene (B7821643) Monomers

Viniferins are classified as oligostilbenes, formed by the oxidative condensation of resveratrol monomers. This process in nature is hypothesized to occur via the formation of phenoxyl radical intermediates. Dimerization typically proceeds through specific region-isomeric coupling modes. For example, ε-viniferin is a dimer resulting from 8-10' coupling, while δ-viniferin is a dimer formed by 3-8' coupling. Higher-order oligomers, such as α-viniferin (a trimer), can be formed through further oxidative coupling reactions involving resveratrol or this compound dimers, or via intermolecular Friedel-Crafts reactions. Chemical synthesis methods often aim to mimic these natural oxidative coupling pathways to produce this compound isomers.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of viniferins relates to their biological activities and for guiding the design of more potent analogs.

Structure-Activity Relationship (SAR) Studies

Impact of Stereochemistry on Activity

The presence of stereochemical centers in this compound molecules significantly impacts their biological activities. For instance, ε-viniferin possesses two stereochemical centers, leading to the possibility of four different stereoisomers, including (±)-trans-ε-viniferin and (±)-cis-ε-viniferin. The stereochemical configuration of viniferins can vary depending on the plant source, with different plant families exhibiting stereospecific biosynthetic pathways that produce specific enantiomers, such as the (+)-isomer of ε-viniferin in Vitaceous plants. Research on the inhibition of pancreatic α-amylase by viniferins demonstrated that racemic mixtures of this compound isomers were more effective inhibitors than their corresponding isolated pure enantiomers at equivalent total concentrations, suggesting cooperative effects related to stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is utilized to build mathematical models that correlate the structural and physicochemical properties of viniferins with their biological activities. An atomic 3D-QSAR study based on pharmacophore modeling of resveratrol derivatives, including viniferins, was developed to elucidate the three-dimensional structural features responsible for inhibiting COX-2. This model, which showed good predictive power, highlighted the importance of features such as hydrogen bond acceptors, aromatic rings, electron-withdrawing groups, and hydrophobic characteristics for COX-2 inhibitory activity. QSAR modeling can aid in predicting the target properties of potential drug candidates and screening chemical databases. Computational investigations using techniques like Density Functional Theory (DFT) can also provide insights into the relationship between structure and activity, for example, by evaluating the influence of non-covalent complexation on the antioxidant activity of ε-viniferin based on its electronic structure and properties.

Molecular and Cellular Pharmacology: Mechanistic Investigations in Vitro and Animal Models

Antioxidant Mechanisms

Viniferin, a stilbenoid found in grapevines, exhibits significant antioxidant properties through various molecular mechanisms. These mechanisms involve both the direct neutralization of harmful reactive oxygen species and the enhancement of the body's own antioxidant defense systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound has demonstrated the ability to directly scavenge a range of reactive oxygen species (ROS). This activity is largely attributed to its chemical structure, which allows it to donate a hydrogen atom to neutralize free radicals. mdpi.compreprints.org Studies have shown that this compound can effectively scavenge superoxide, hydroxyl, and galvinoxyl free radicals. nih.gov The antioxidant capacity of different this compound isomers, such as δ-viniferin and ε-viniferin, has been examined, revealing that their effectiveness can be influenced by their specific molecular configurations. researchgate.net For instance, ε-viniferin has been identified as a potent radical scavenging agent. researchgate.net

The primary mechanisms for this direct scavenging activity are believed to be hydrogen atom transfer (HAT) and radical adduct formation (RAF). researchgate.net The HAT mechanism involves the donation of a hydrogen atom from the this compound molecule to a free radical, thereby stabilizing it. The RAF mechanism involves the formation of a new, stable adduct between this compound and the radical species. researchgate.net The specific site of these interactions on the this compound molecule, such as the >C7=C8< double bond and various hydroxyl groups, plays a crucial role in its scavenging efficiency. researchgate.net

In comparative studies, ε-viniferin has shown a dose-dependent capacity to scavenge nitric oxide (NO) radicals, with a notable IC50 value. mdpi.compreprints.org This direct interaction with ROS helps to mitigate oxidative stress, which is implicated in a variety of cellular damage and pathological conditions.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Glutathione (B108866) Peroxidase)

Beyond its direct radical-scavenging effects, this compound also exerts its antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including catalase (CAT) and glutathione peroxidase (GPx), are critical components of the cellular defense system against oxidative stress. mdpi-res.comxiahepublishing.com

This modulation of endogenous antioxidant systems represents an indirect but powerful mechanism by which this compound helps to maintain redox homeostasis and protect cells from oxidative damage. The ability to upregulate the production of enzymes like catalase and glutathione peroxidase contributes to the sustained detoxification of ROS, complementing its direct scavenging activities. nih.govxiahepublishing.com

Anti-inflammatory Mechanisms

This compound has been shown to possess significant anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory molecules and the modulation of key intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediator Production (e.g., TNFα, IL-6, PGE2)

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory mediators. Studies have demonstrated that different forms of this compound can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). mdpi.commdpi.comresearchgate.net

For example, trans-ε-viniferin has been reported to decrease the levels of TNF-α and IL-6. mdpi.com Similarly, α-viniferin has been shown to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The inhibitory effect of α-viniferin on the release of these pro-inflammatory molecules provides strong evidence for its anti-inflammatory potential. chiro.org This reduction in inflammatory mediators can help to alleviate the inflammatory responses associated with various pathological conditions. mdpi.comresearchgate.net

Modulation of Key Signaling Pathways (e.g., NFκB, p38/ERK MAPK pathway)

The anti-inflammatory effects of this compound are also attributed to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways, including the p38 and extracellular signal-regulated kinase (ERK) subfamilies, are central to the production of pro-inflammatory cytokines and enzymes. researchgate.netmdpi.com

Research has shown that this compound can interfere with these pathways. For instance, α-viniferin has been found to inhibit the activation of NF-κB, a key transcription factor for many pro-inflammatory genes. mdpi.com Furthermore, r2-viniferin has been observed to inhibit the p38/ERK MAPK signaling pathway, which in turn can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com By targeting these upstream signaling molecules, this compound can effectively downregulate the entire inflammatory cascade. nih.govnih.gov

The modulation of these pathways is a critical mechanism underlying this compound's anti-inflammatory activity, providing a basis for its potential therapeutic applications in inflammatory diseases. frontiersin.orgnih.gov

Antiproliferative and Apoptotic Mechanisms in Cellular Models

This compound has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell models. These actions are crucial for its potential as an anticancer agent.

Studies have shown that ε-viniferin can inhibit the proliferation of several cancer cell lines, including osteosarcoma and non-small cell lung cancer cells. nih.gov It has also been found to induce apoptosis, or programmed cell death, in these cells. The combination of ε-viniferin with other agents, such as cisplatin (B142131), has been shown to enhance apoptotic effects in glioma cells. anadolu.edu.tr

The pro-apoptotic activity of this compound is mediated through the modulation of key proteins involved in the apoptotic cascade. For instance, α-viniferin has been observed to increase the expression of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, both of which are hallmarks of apoptosis. nih.gov It also affects the expression of proteins that regulate the cell cycle and cell survival, such as phospho-protein kinase B (p-AKT) and phospho-c-Jun-N-terminal kinase 1/2 (p-JNK1/2). nih.gov

Furthermore, this compound's ability to induce apoptosis is linked to its impact on the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, thereby tipping the balance towards cell death. chiro.org The induction of apoptosis by this compound is often dose-dependent, with higher concentrations being required to trigger significant ultrastructural damage in some cancer cell lines. mdpi.com

The antiproliferative and apoptotic effects of this compound have also been observed in chronic B lymphocytic leukemia cells, where it was shown to be more potent than its precursor, resveratrol (B1683913), in some instances. tandfonline.com These findings highlight the potential of this compound as a promising natural compound for cancer therapy.

Induction of Cell Cycle Arrest (e.g., G1, G2/M, S phase)

This compound has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in its antiproliferative effects. Studies have shown that different forms of this compound can induce cell cycle arrest at various phases, including G1, G2/M, and S phases, depending on the cell type and the specific this compound isomer.

For instance, R2-viniferin has been observed to arrest the cell cycle at the G2/M phase in human hepatocellular carcinoma (HCC) cells. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. The mechanism underlying this G2/M arrest is linked to the compound's ability to increase intracellular reactive oxygen species (ROS). researchgate.net

Similarly, other stilbenes, the class of compounds to which this compound belongs, have been reported to cause cell cycle arrest in the G2/M phase in human hepatocellular carcinoma cells. researchgate.net In breast cancer cell lines, microtubule destabilizers have been shown to induce arrest in both the G1 and G2 phases, suggesting that this compound may also perturb interphase cellular processes. nih.gov

Furthermore, research on various polyphenols indicates that they can induce cell cycle arrest at either the G1 or G2/M phase. mdpi.com Some studies have specifically highlighted the G1 phase as a target. For example, vincristine, another microtubule-targeting agent, can induce cell death directly in the G1 phase of primary acute lymphoblastic leukemia (ALL) cells. nih.gov This is significant as the majority of these leukemia cells are in the G1 phase. nih.gov The ability to target cells in this phase suggests a potential for this compound to be effective against cancers with a large G1 population.

The induction of cell cycle arrest is a critical component of this compound's anticancer activity, preventing the uncontrolled proliferation that is a hallmark of cancer.

Regulation of Apoptosis-Associated Enzymes (e.g., Caspase-3, Bax/Bcl-2 ratio)

This compound actively promotes programmed cell death, or apoptosis, in cancer cells by modulating the activity of key enzymes and proteins involved in this process. A central mechanism is its influence on the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.

Studies have shown that R2-viniferin can upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2 in human hepatocellular carcinoma cells. researchgate.net This shift in the balance between these two proteins leads to an increased Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis. researchgate.netoatext.comnih.gov A higher Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. researchgate.net

Specifically, the Bax/Bcl-2 ratio has been shown to increase in a dose-dependent manner with R2-viniferin treatment. researchgate.net This increased ratio is a strong indicator of the cell's commitment to undergo apoptosis. researchgate.netnih.gov

Furthermore, this compound treatment has been linked to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.netdiclemedj.org The activation of caspase-3 is a downstream event following the increase in the Bax/Bcl-2 ratio and the release of mitochondrial contents. researchgate.netoatext.com For example, R2-viniferin has been observed to increase caspase-3 activity in human hepatocellular carcinoma cells. researchgate.net Similarly, ε-viniferin, alone or in combination with vincristine, has been shown to increase caspase-3 activation in HepG2 cells. diclemedj.org

The process of apoptosis is a fundamental mechanism for eliminating damaged or cancerous cells, and this compound's ability to modulate key players like the Bax/Bcl-2 ratio and caspase-3 underscores its potential as an anticancer agent. diclemedj.org

Modulation of Key Signaling Pathways (e.g., PI3K/Akt/mTOR/P70S6K, AMPK-mediated autophagy)

This compound exerts its cellular effects by modulating critical signaling pathways that govern cell growth, survival, and metabolism. Notably, it has been shown to influence the PI3K/Akt/mTOR/P70S6K and AMPK-mediated autophagy pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is often hyperactivated in cancer. mdpi.com this compound has been shown to inhibit this pathway. For instance, α-viniferin has been found to inactivate the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway, a downstream effector of the PI3K/Akt/mTOR cascade. nih.govmdpi.com This inactivation contributes to the anti-angiogenic effects of α-viniferin. nih.govmdpi.com The p70S6K is known to be activated by both the B-Raf/ERK and PI3K signaling pathways. nih.gov By inhibiting this pathway, this compound can suppress protein synthesis and cell growth.

In addition to inhibiting pro-survival pathways, this compound can also induce autophagy, a cellular process of self-digestion that can lead to cell death under certain conditions. nih.gov α-Viniferin has been shown to induce cancer cell apoptosis through the AMP-activated protein kinase (AMPK)-mediated activation of autophagy. nih.gov AMPK is a key energy sensor in cells that can trigger autophagy in response to metabolic stress. frontiersin.org this compound's activation of AMPK leads to the inhibition of the mTOR signaling pathway, a negative regulator of autophagy. mdpi.comnih.gov

Specifically, trans-(-)-ε-viniferin has been demonstrated to activate AMPK. capes.gov.br This activation of AMPK by this compound can enhance mitochondrial biogenesis and protect cells from mutant Huntingtin-induced toxicity. capes.gov.br Furthermore, ε-viniferin has been shown to promote mitochondrial autophagy by upregulating SIRT3-mediated FoxO3 deacetylation, thereby mitigating mitochondrial dysfunction. nih.gov

The dual ability of this compound to inhibit the pro-growth PI3K/Akt/mTOR pathway and to induce AMPK-mediated autophagy highlights its multifaceted approach to controlling cancer cell proliferation and survival. mdpi.comnih.gov

Table 1: Effects of this compound on Key Signaling Pathways

| This compound Isomer | Signaling Pathway | Effect | Cellular Outcome | Reference |

|---|---|---|---|---|

| α-Viniferin | VEGFR-2/p70S6K | Inactivation | Anti-angiogenesis | nih.govmdpi.com |

| α-Viniferin | AMPK-mediated autophagy | Activation | Apoptosis | nih.gov |

| trans-(-)-ε-Viniferin | AMPK | Activation | Enhanced mitochondrial biogenesis, neuroprotection | capes.gov.br |

| ε-Viniferin | SIRT3-mediated FoxO3 deacetylation | Upregulation | Mitochondrial autophagy, reduced mitochondrial dysfunction | nih.gov |

Downregulation of Oncoproteins (e.g., BCR-ABL)

This compound has been investigated for its potential to target specific oncoproteins that drive the growth and survival of cancer cells. One such oncoprotein is BCR-ABL, a fusion protein that is the hallmark of chronic myelogenous leukemia (CML). nih.gov The BCR-ABL protein possesses constitutively active tyrosine kinase activity, which leads to the activation of multiple downstream signaling pathways, promoting cell proliferation and inhibiting apoptosis. atlasgeneticsoncology.orgfrontiersin.org

While direct studies on the effect of this compound on BCR-ABL are limited, the known mechanisms of this compound and the regulation of BCR-ABL suggest potential interactions. The degradation of the BCR-ABL protein can be mediated through the autophagy-lysosome pathway. jcancer.org Given that α-viniferin can induce autophagy, it is plausible that it could contribute to the degradation of BCR-ABL. nih.govjcancer.org

The BCR-ABL oncoprotein is known to activate several signaling pathways, including the PI3K/Akt pathway, which is involved in its anti-apoptotic activity. atlasgeneticsoncology.org As this compound has been shown to modulate the PI3K/Akt/mTOR pathway, this provides another potential avenue through which it could counteract the effects of BCR-ABL. mdpi.comnih.gov

Furthermore, the expression of the p210 BCR-ABL fusion protein has been shown to lead to the downregulation of the BRCA1 protein, which is involved in maintaining genome integrity. nih.gov This effect requires the tyrosine kinase activity of BCR-ABL. nih.gov By potentially inhibiting pathways downstream of BCR-ABL, this compound could indirectly influence the cellular environment shaped by this oncoprotein.

Although more direct research is needed, the known molecular targets of this compound align with pathways that are critical for the function and stability of oncoproteins like BCR-ABL.

Anti-angiogenic Mechanisms

Inhibition of Endothelial Cell Proliferation, Migration, Adhesion, and Microvessel Outgrowth (in vitro, ex vivo)

This compound has demonstrated significant anti-angiogenic properties by directly targeting the key cellular processes involved in the formation of new blood vessels. Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy.

In in vitro studies, α-viniferin has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). nih.govmdpi.com This inhibition is mediated, at least in part, through the hypophosphorylation of the retinoblastoma protein. mdpi.com The proliferation of endothelial cells is a fundamental step in angiogenesis, and its suppression by this compound directly impedes the formation of new vascular networks. plos.org

Beyond proliferation, this compound also affects other crucial aspects of endothelial cell behavior. α-Viniferin has been found to suppress the migration, invasion, and adhesion of HUVECs. nih.govmdpi.com Endothelial cell migration is essential for the sprouting of new vessels from existing ones, while adhesion is necessary for the cells to attach to the extracellular matrix and form stable new capillaries. nih.govnih.gov The ability of this compound to inhibit these processes further underscores its anti-angiogenic potential.

The anti-angiogenic effects of this compound have also been confirmed in ex vivo models. α-Viniferin has been observed to inhibit microvessel outgrowth in aortic ring assays. nih.govmdpi.com This ex vivo model provides a more complex tissue environment and reinforces the findings from in vitro cell culture experiments. pensoft.net

The multifaceted inhibition of endothelial cell proliferation, migration, adhesion, and microvessel formation by this compound highlights its robust anti-angiogenic activity. nih.govmdpi.com

Downregulation of Angiogenic Regulators (e.g., VEGFR-2, MMP-2, cell cycle-related proteins)

The anti-angiogenic effects of this compound are underpinned by its ability to modulate the expression and activity of key molecular regulators of angiogenesis. One of the most critical of these is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

α-Viniferin has been shown to downregulate VEGFR-2, a primary receptor for VEGF-A that mediates the pro-angiogenic signals for endothelial cell proliferation, migration, and survival. nih.govmdpi.com By reducing the levels of VEGFR-2, this compound can effectively block the downstream signaling cascades initiated by VEGF. bmbreports.org This includes the inactivation of the VEGFR-2/p70 ribosomal S6 kinase signaling pathway, which is involved in modulating endothelial cell responses. nih.govmdpi.com

In addition to targeting VEGFR-2, α-viniferin also downregulates matrix metalloproteinase-2 (MMP-2). nih.govmdpi.com MMPs are a family of enzymes responsible for degrading the extracellular matrix, a crucial step that allows endothelial cells to migrate and invade the surrounding tissue to form new blood vessels. plos.orgnih.gov The inhibition of MMP-2 by this compound further contributes to its anti-migratory and anti-invasive effects on endothelial cells.

Furthermore, the anti-angiogenic activity of α-viniferin is also mediated through the downregulation of cell cycle-related proteins. nih.govmdpi.com By controlling the expression of these proteins, this compound can induce cell cycle arrest in endothelial cells, thereby inhibiting their proliferation.

The concerted downregulation of key angiogenic regulators like VEGFR-2, MMP-2, and cell cycle-related proteins demonstrates the comprehensive molecular mechanism by which this compound exerts its potent anti-angiogenic effects. nih.govmdpi.com

Table 2: Anti-angiogenic Mechanisms of this compound

| Mechanism | Effect of this compound | Key Molecular Targets | Reference |

|---|---|---|---|

| Inhibition of Endothelial Cell Functions | - Inhibition of proliferation

| - Retinoblastoma protein (hypophosphorylation) | nih.govmdpi.com |

| Downregulation of Angiogenic Regulators | - Decreased expression of VEGFR-2

| - VEGFR-2

| nih.govmdpi.com |

Inactivation of VEGFR-2/p70S6K Signaling Pathway

α-Viniferin has been shown to modulate angiogenesis, the formation of new blood vessels, by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. nih.gov Research indicates that α-viniferin can suppress various mitogen-induced responses in human umbilical vein endothelial cells (HUVECs), including proliferation, adhesion, migration, and invasion. nih.gov This inhibitory effect is associated with the downregulation of VEGFR-2. nih.gov

Furthermore, the inactivation of the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway is a key mechanism in the anti-angiogenic action of α-viniferin. nih.gov By blocking this pathway, α-viniferin effectively hinders the cellular processes essential for the formation of new microvessels. nih.gov These findings from in vitro and ex vivo aortic ring sprouting models highlight the potential of α-viniferin in regulating angiogenesis. nih.gov

Neurobiological Mechanisms

Protection Against Neurotoxicity in Animal and Cellular Models

This compound has demonstrated significant neuroprotective effects in various experimental models of neurodegenerative diseases, including those for Parkinson's and Huntington's disease.

In cellular models of Parkinson's disease, ε-viniferin has shown the ability to protect against neurotoxicity induced by toxins like rotenone (B1679576) and 6-hydroxydopamine (6-OHDA). nih.govmdpi.com Studies using SH-SY5Y neuroblastoma cells exposed to rotenone revealed that ε-viniferin treatment can improve cell viability, reduce the production of reactive oxygen species (ROS), and alleviate mitochondrial depolarization. nih.gov Similarly, in a PC12 cell model of Parkinson's, trans-ε-viniferin protected dopaminergic cells from 6-OHDA-induced cytotoxicity and apoptosis. mdpi.com Furthermore, in a co-culture system, ε-viniferin reduced neuronal cytotoxicity induced by activated microglia, indicating its anti-inflammatory properties are also at play. mdpi.com Other forms of this compound, such as vitisin A and trans-vitisin B, have also shown promise in mitigating oxidative stress in cellular models of Parkinson's disease. mdpi.com α-Viniferin has been observed to attenuate motor deficits in a mouse model of Parkinson's disease. researchgate.net

In the context of Huntington's disease, trans-(-)-ε-viniferin has been found to protect cells from the toxicity of the mutant huntingtin (Htt) protein. nih.govcapes.gov.br It achieves this by preserving mitochondrial membrane potential and reducing levels of reactive oxygen species. nih.gov Research in various Huntington's disease cell models, including immortalized striatal precursor cells, has consistently shown the neuroprotective capabilities of this compound. researchgate.netmdpi.com

Activation of SIRT3/FOXO3 Pathway and SIRT3/LKB1/AMPK Pathway

A crucial aspect of ε-viniferin's neuroprotective mechanism involves the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. In a rotenone-induced cell model of Parkinson's disease, ε-viniferin treatment upregulated SIRT3 expression. nih.gov This increase in SIRT3 promoted the deacetylation and nuclear localization of Forkhead box O3 (FOXO3), a transcription factor involved in stress resistance and longevity. nih.govspandidos-publications.com The activation of this SIRT3/FOXO3 pathway is instrumental in maintaining mitochondrial homeostasis, reducing oxidative stress, and inhibiting apoptosis in neuronal cells. nih.govfrontiersin.org

In models of Huntington's disease, trans-(-)-ε-viniferin has been shown to counteract the mutant Htt-induced decrease in SIRT3 levels. nih.gov The neuroprotective action of this compound in this context is mediated through the activation of the SIRT3/LKB1/AMP-activated protein kinase (AMPK) pathway. nih.govaginganddisease.org SIRT3 deacetylates and activates LKB1, which in turn activates AMPK. nih.govresearchgate.net This signaling cascade promotes mitochondrial biogenesis and maintains energy balance, thereby protecting cells from mutant Htt-induced damage. aginganddisease.orgnih.gov Knockdown of SIRT3 has been shown to abolish the neuroprotective effects of this compound, confirming the central role of this pathway. nih.govresearchgate.net

Modulation of Monoamine Neurotransmitter Systems

(-)-Trans-epsilon-viniferin has been identified as an inhibitor of monoamine neurotransmitter uptake. nih.gov Specifically, it has been shown to inhibit the uptake of noradrenaline and 5-hydroxytryptamine (5-HT, or serotonin) in synaptosomes isolated from rat brain. nih.govresearchgate.netcapes.gov.br The inhibition was found to be slightly more selective for noradrenaline over 5-HT. nih.govcapes.gov.br This action increases the availability of these neurotransmitters in the synaptic cleft, a mechanism often targeted by antidepressant medications. nih.govmhmedical.com

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

In addition to inhibiting neurotransmitter reuptake, (-)-trans-epsilon-viniferin also acts as an inhibitor of monoamine oxidase (MAO) enzymes. nih.gov MAOs are responsible for the breakdown of monoamine neurotransmitters. wikipedia.org Studies have shown that ε-viniferin can inhibit both MAO-A and MAO-B isoforms, with a slight but significant selectivity towards MAO-B. nih.govcapes.gov.br The inhibition of MAO-A reduces the breakdown of serotonin (B10506) and norepinephrine, while MAO-B inhibition primarily affects dopamine (B1211576) breakdown. wikipedia.orgfrontiersin.org This dual action of inhibiting both neurotransmitter uptake and degradation suggests that ε-viniferin could serve as a template for developing new therapeutic agents for conditions like major depression. nih.govcapes.gov.br α-Viniferin has also been shown to inhibit monoamine oxidase. researchgate.net

Acetylcholinesterase (AChE) Inhibition

Certain forms of this compound have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). (+)-α-Viniferin, in particular, has been shown to be a specific, reversible, and non-competitive inhibitor of AChE. mdpi.comnih.gov In one study, (+)-α-viniferin exhibited a half-maximal inhibitory concentration (IC50) of 2.0 µM. nih.govresearchgate.net Another form, γ-viniferin, has also been noted for its AChE inhibitory activity. google.com By inhibiting AChE, these this compound compounds increase the levels of acetylcholine in the brain, a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Neuroprotective Effects of this compound in Cellular Models

| Cell Model | Neurotoxin | This compound Type | Observed Effects | Reference(s) |

|---|---|---|---|---|

| SH-SY5Y | Rotenone | ε-viniferin | Increased cell viability, decreased ROS, reduced mitochondrial depolarization | nih.gov |

| PC12 | 6-OHDA | trans-ε-viniferin | Protection from cytotoxicity and apoptosis | mdpi.com |

| Neuro-2a | MPP+, PQ, 6-OHDA, Rotenone | Vitisin A, trans-vitisin B | Enhanced cell viability, reduced mitochondrial ROS | mdpi.com |

Table 2: this compound's Effect on Enzyme Inhibition

| Enzyme | This compound Type | Type of Inhibition | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | (+)-α-viniferin | Specific, reversible, non-competitive | 2.0 µM | nih.govresearchgate.net |

| Monoamine Oxidase-A (MAO-A) | (-)-trans-ε-viniferin | --- | --- | nih.govcapes.gov.br |

Modulation of Alpha-Secretase ADAM10 Gene Expression

Research has identified alpha-viniferin (B15508) as a bioactive constituent capable of influencing the expression of the alpha-secretase ADAM10 gene. nih.gov ADAM10 is a critical enzyme in the non-amyloidogenic pathway of amyloid precursor protein (APP) processing. mdpi.comub.edu By cleaving APP within the amyloid-beta peptide region, ADAM10 prevents the formation of toxic amyloid-beta peptides and simultaneously produces a neuroprotective soluble fragment known as sAPPα. ub.edumdpi.comchiro.org

A study focusing on the extract of Caragana sinica identified alpha-viniferin as one of its biologically active components responsible for inducing ADAM10 gene expression. nih.govmdpi.com This finding suggests that alpha-viniferin could be a valuable compound for therapeutic strategies aimed at treating Alzheimer's disease by enhancing the activity of ADAM10. nih.govmdpi.com The upregulation of ADAM10 is considered a promising approach for mitigating the neurodegenerative processes associated with Alzheimer's disease. chiro.org

Anti-obesity and Anti-adipogenesis Mechanisms (in vitro and animal models)

Suppression of Lipid Accumulation in Adipocytes (e.g., 3T3-L1 cells)

In vitro studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have demonstrated the potent ability of ε-viniferin to suppress lipid accumulation. jst.go.jpmdpi.com When these preadipocytes are induced to differentiate into mature adipocytes, treatment with ε-viniferin leads to a significant reduction in intracellular lipid and triglyceride content. jst.go.jpnih.gov

One study compared the effects of ε-viniferin and its monomer, resveratrol, on 3T3-L1 cell differentiation. The results indicated that ε-viniferin was more effective at inhibiting intracellular lipid accumulation than resveratrol. jst.go.jp This suppression of lipid storage is a key indicator of the anti-adipogenic potential of the compound. nih.govmdpi.com

Modulation of Adipogenesis Marker Gene Expression (e.g., PPAR gamma)

The anti-adipogenic effects of ε-viniferin are further substantiated by its ability to modulate the expression of key genes involved in adipocyte differentiation. mdpi.com Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, controlling the expression of numerous genes required for the formation and function of fat cells. frontiersin.orgnih.gov

Studies have shown that ε-viniferin treatment significantly suppresses the expression of the adipogenesis marker gene, PPARγ. jst.go.jpmdpi.com In addition to downregulating PPARγ, ε-viniferin has also been found to reduce the expression of other lipogenic proteins such as fatty acid synthase (FAS). jst.go.jp Conversely, it increases the expression of adipose triglyceride lipase (B570770) (ATGL), an enzyme involved in the breakdown of stored fats. jst.go.jp This coordinated regulation of adipogenic and lipolytic genes underscores the compound's robust anti-adipogenesis activity. jst.go.jpresearchgate.net

Effects on Insulin (B600854) and Leptin Levels in Animal Models

Animal studies have provided in vivo evidence for the anti-obesity effects of ε-viniferin. In a study involving mice on a high-fat diet, treatment with ε-viniferin resulted in reduced body weight and lower levels of liver triglycerides compared to the control group. mdpi.com

Crucially, this study also reported significant improvements in plasma insulin and leptin levels. mdpi.com Leptin is a hormone primarily produced by adipose tissue that plays a central role in regulating energy balance by inhibiting hunger. nih.govendocrine.org Dysregulation of insulin and leptin signaling is a hallmark of obesity and related metabolic disorders. mdpi.comhelmholtz-munich.de The ability of ε-viniferin to positively influence these hormone levels in animal models further supports its potential as a therapeutic agent for obesity. mdpi.com

Antidiabetic Mechanisms (in vitro)

Inhibition of Sodium-Glucose Co-transporters (SGLT1, SGLT2)

Emerging research has highlighted the potential of ε-viniferin as an inhibitor of sodium-glucose co-transporters (SGLTs). SGLT1 and SGLT2 are proteins responsible for glucose reabsorption in the intestine and kidneys, respectively. solvobiotech.comnih.gov Inhibition of these transporters is a recognized therapeutic strategy for managing type 2 diabetes. solvobiotech.com

Screening of a bioactive compound library identified (+)-ε-viniferin as an inhibitor of both SGLT1 and SGLT2. nih.govnih.gov Further investigation determined the half-maximal inhibitory concentration (IC50) values for (+)-ε-viniferin to be 58 ± 18 μmol/L for SGLT1 and 110 μmol/L for SGLT2. nih.govresearchgate.net This inhibitory action on SGLT1 and SGLT2 suggests a direct mechanism by which ε-viniferin could exert antidiabetic effects by reducing glucose uptake from the diet and promoting its excretion. solvobiotech.comnih.gov

Antimicrobial Mechanisms (in vitro)

This compound and its derivatives have shown significant antibacterial activity against several Gram-positive pathogens.

Staphylococcus aureus : α-Viniferin has demonstrated excellent efficacy against Staphylococcus species, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.gov In vitro studies determined a minimum inhibitory concentration (MIC₅₀) of 7.8 μg/mL for α-viniferin against S. aureus. nih.govfrontiersin.orgacs.org Another variant, ε-viniferin, was also capable of inhibiting MRSA strains, though at a higher MIC value of 400 μg/mL. researchgate.net Furthermore, a simplified synthetic analogue of dehydro-δ-viniferin showed potent activity with a MIC of 4 µg/mL against S. aureus. nih.gov

Listeria monocytogenes : Derivatives of this compound have proven to be potent agents against Listeria monocytogenes. Dehydro-δ-viniferin exhibited a MIC of 2 μg/mL and a minimal bactericidal concentration (MBC) of 16 μg/mL. mdpi.com In contrast, dehydro-ε-viniferin showed a higher MIC of 16 μg/mL. mdpi.comnih.govfrontiersin.org The primary mechanism of action against L. monocytogenes is the disruption of the cytoplasmic membrane. scilit.com This leads to significant membrane depolarization, loss of integrity, and observable leakage of intracellular contents. scilit.comnih.gov

Streptococcus pneumoniae : (±)-ε-Viniferin is effective against Streptococcus pneumoniae, including antibiotic-resistant serotypes, with a MIC of 20 µM. The antibacterial mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to an alteration in cell permeability, ultimately resulting in bacterial cell death. Time-kill experiments showed that at twice its MIC, ε-viniferin significantly reduced the bacterial count after 24 hours. It is also effective at eradicating pre-established pneumococcal biofilms by killing the bacteria within them.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Gram-positive Bacteria

| Compound | Bacterium | MIC |

|---|---|---|

| α-Viniferin | Staphylococcus aureus | 7.8 μg/mL (MIC₅₀) |

| ε-Viniferin | Methicillin-Resistant S. aureus (MRSA) | 400 μg/mL |

| Dehydro-δ-viniferin analogue | Staphylococcus aureus | 4 µg/mL |

| Dehydro-δ-viniferin | Listeria monocytogenes | 2 μg/mL |

| Dehydro-ε-viniferin | Listeria monocytogenes | 16 μg/mL |

| (±)-ε-Viniferin | Streptococcus pneumoniae | 20 µM |

The antifungal properties of this compound appear to be complex and may depend on the specific derivative and the fungal species. Studies investigating purified, natural oligomers of resveratrol, such as trans-ε-viniferin, found them to be inactive against Candida albicans. However, other research has shown that crude extracts from grapevine canes, which contain ε-viniferin among other stilbenes, were effective antifungal agents. One such extract demonstrated a minimum inhibitory concentration required to inhibit 80% of cell growth (MIC₈₀) of 5 mg/L against C. albicans and 30 mg/L against C. parapsilosis. Additionally, ε-viniferin has been noted to exhibit low levels of antifungal activity against the plant pathogen Botrytis cinerea. These findings suggest that while purified ε-viniferin may have limited activity on its own, it could contribute to a synergistic antifungal effect when present with other compounds in extracts.

The antiviral potential of this compound derivatives has been explored through computational studies, particularly in the context of SARS-CoV-2. The viral main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drugs. In a large-scale screening study of approximately 7,100 compounds, δ-viniferin was identified as a top candidate for its potential binding affinity to the SARS-CoV-2 Mpro. Further in silico analyses have suggested that trans-δ-viniferin and trans-ε-viniferin are promising as potential dual inhibitors of critical SARS-CoV-2 proteins. frontiersin.org

Another essential enzyme in many RNA viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. Inhibition of RdRp is a key mechanism for several clinically used antiviral drugs. nih.gov While specific studies detailing the direct inhibition of RdRp by this compound are not prevalent, its potential interaction with key viral enzymes like Mpro suggests a plausible avenue for antiviral activity that warrants further experimental investigation.

Antifungal Activity

Enzyme and Receptor Modulation Studies

This compound derivatives have been shown to be significant inhibitors of various human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies using pooled human liver microsomes (HLMs) revealed that α-viniferin is a strong inhibitor of seven out of nine major CYP isoforms tested, with CYP2A6 and CYP2E1 being the exceptions.

The inhibition is particularly potent against CYP2C19 and CYP3A4. α-Viniferin inhibits CYP2C19-mediated hydroxylation with a half-maximal inhibitory concentration (IC₅₀) of 0.93 μM and inhibits CYP3A4-catalyzed hydroxylation with an IC₅₀ of 1.2 μM. The mechanism of inhibition for both CYP2C19 and CYP3A4 by α-viniferin was determined to be a mixed-mode of competitive and non-competitive inhibition.

Similarly, ε-viniferin, a resveratrol dimer, displays potent inhibitory effects across a range of CYP activities, with inhibition constant (Ki) values reported to be in the range of 0.5-20 μM. It has been shown to inhibit CYP1A1, CYP1A2, CYP1B1, CYP2B6, and CYP3A4. Notably, the inhibitory activity of ε-viniferin towards CYP1A1 and CYP1A2 is higher than that of its monomer, resveratrol.

Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound Derivatives

| Compound | CYP Isoform | Inhibitory Value (IC₅₀ / Kᵢ) | Inhibition Mode |

|---|---|---|---|

| α-Viniferin | CYP1A2 | Strong Inhibition (Value not specified) | - |

| α-Viniferin | CYP1B1 | Strong Inhibition (Value not specified) | - |

| α-Viniferin | CYP2B6 | Strong Inhibition (Value not specified) | - |

| α-Viniferin | CYP2C19 | IC₅₀ = 0.93 μM | Mixed |

| α-Viniferin | CYP3A4 | IC₅₀ = 1.2 μM | Mixed |

| ε-Viniferin | CYP1A1 | Higher than resveratrol | - |

| ε-Viniferin | CYP1A2 | Higher than resveratrol | - |

| ε-Viniferin | Multiple CYPs | Kᵢ = 0.5-20 μM | - |

Other Enzyme Targets and Receptor Interactions

This compound isomers have been the subject of numerous mechanistic investigations to elucidate their interactions with various enzymes and cellular receptors beyond the primary targets detailed previously. These studies, conducted in vitro and in animal models, reveal a broad spectrum of molecular interactions that contribute to the compound's diverse pharmacological profile.

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against a range of enzymes involved in critical metabolic and signaling pathways.

Carbohydrate-Metabolizing Enzymes : Several studies have highlighted the potential of this compound in modulating carbohydrate metabolism. Both α-viniferin and ε-viniferin have been shown to inhibit the activities of α-glucosidase and α-amylase, key enzymes in dietary carbohydrate digestion. mdpi.com The inhibitory action of (+)-α-viniferin on intestinal α-glucosidase contributes to its ability to suppress plasma glucose elevation in sucrose-loaded rats. mdpi.com Further investigations confirmed that racemic forms of trans-δ-viniferin and trans-ε-viniferin were more effective at inhibiting pancreatic alpha-amylase than the pure enantiomers. mdpi.comresearchgate.net Molecular docking studies suggest that the simultaneous binding of different enantiomers can stabilize the enzyme-inhibitor complex, leading to increased inhibitory capacity. mdpi.comresearchgate.net α-Viniferin has also been reported to inhibit aldose reductase activity. mdpi.com In addition to digestive enzymes, ε-viniferin has been found to inhibit the angiotensin-converting enzyme (ACE) in vitro. mdpi.com

Monoamine Oxidase (MAO) : In studies using synaptosomes from rat brains, (-)-trans-ε-viniferin was found to inhibit the enzymatic activity of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). researchgate.netcapes.gov.br The inhibition was slightly more selective for MAO-B. researchgate.netcapes.gov.br This dual inhibition suggests a potential role for this compound in modulating neurotransmitter levels.

Tyrosinase : α-Viniferin has been shown to decrease L-dopa oxidation activity in α-MSH-activated B16-F0 melanoma cells, indicating an effect on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. thno.org However, it did not directly affect the catalytic activity of cell-free tyrosinase, suggesting its mechanism involves suppressing the expression of the tyrosinase gene rather than direct enzyme inhibition. thno.org

Cytochrome P450 : ε-Viniferin has been shown to inhibit human cytochrome P450 enzymes, which are critical for the metabolism of a wide range of endogenous and exogenous compounds. researchgate.net

Receptor and Transporter Interactions

This compound also interacts with various cellular receptors and transporters, influencing their activity and downstream signaling.

Glucose Transporters : Isomers of ε-viniferin have been shown to inhibit sodium-glucose co-transporters (SGLT). mdpi.com Specifically, (+)-ε-viniferin inhibits SGLT1 by 44%, while showing minimal inhibition of SGLT2. mdpi.com Conversely, (−)-ε-viniferin did not inhibit SGLT1 but demonstrated a 35% inhibition of SGLT2. mdpi.com α-Viniferin can also increase glucose uptake by upregulating AMP-activated protein kinase (AMPK), which promotes the translocation of the glucose transporter GLUT-4 to the cell membrane. mdpi.com

Nuclear Receptors : ε-viniferin treatment has been observed to reduce the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. mdpi.comjst.go.jp It has also been shown to inhibit the expression of the glucocorticoid receptor (GR) in castration-resistant prostate cancer cells and inhibit the androgen receptor (AR) downstream expression. mdpi.comnih.gov

Neurotransmitter Transporters : Beyond inhibiting MAO, (-)-trans-ε-viniferin also concentration-dependently inhibits the uptake of noradrenaline and 5-hydroxytryptamine (serotonin) by synaptosomes from the rat brain. researchgate.netcapes.gov.br

Signaling Proteins and Kinases : this compound isomers influence several key signaling proteins. α-Viniferin inhibits the activation of the transcription factor NF-κB and also inhibits ERK-mediated STAT-1 activation in IFN-γ–stimulated macrophages. mdpi.com In cancer cell lines, α-viniferin has been shown to reduce the expression of the BCR-ABL protein. mdpi.com ε-Viniferin has been found to increase the expression of SIRT1 and phosphorylated AMP-activated protein kinase (p-AMPK), which are involved in regulating cellular energy and metabolism. jst.go.jp In non-small cell lung cancer cells, α-viniferin treatment reduced the expression of SIRT1 and phosphorylated AKT. researchgate.net

Data on this compound's Enzyme and Receptor Interactions

| Target | This compound Isomer | Effect | Model System | Key Findings | Citations |

|---|---|---|---|---|---|

| α-Amylase | (-)-ε-viniferin, (-)-α-viniferin, trans-δ-viniferin, trans-ε-viniferin | Inhibition | In vitro (rat intestine, porcine pancreatic) | Racemic forms of trans-δ and trans-ε-viniferin showed higher efficacy than pure enantiomers. | mdpi.comresearchgate.netmdpi.commdpi.com |

| α-Glucosidase | (+)-α-viniferin, (-)-ε-viniferin, (-)-α-viniferin | Inhibition | In vitro, Sucrose-loaded rats | Inhibited intestinal α-glucosidase activity, leading to reduced plasma glucose elevation. | mdpi.comresearchgate.net |

| Aldose Reductase | (+)-α-viniferin | Inhibition | Rat model | Contributed to the inhibition of plasma glucose elevation. | mdpi.com |

| Monoamine Oxidase (MAO-A & MAO-B) | (-)-trans-ε-viniferin | Inhibition | In vitro (human recombinant) | Showed slightly more selectivity against MAO-B than MAO-A. | researchgate.netcapes.gov.br |

| Angiotensin-Converting Enzyme (ACE) | ε-viniferin | Inhibition | In vitro | Suggests potential for blood pressure regulation. | mdpi.com |

| Tyrosinase | α-viniferin | Reduced expression | B16-F0 melanoma cells | Decreased L-dopa oxidation activity by suppressing Tyro gene expression, not by direct enzyme inhibition. | thno.org |

| Cytochrome P450 | ε-viniferin | Inhibition | In vitro (human) | Inhibits enzymes involved in drug metabolism. | researchgate.net |

| Sodium-Glucose Co-transporter 1 (SGLT1) | (+)-ε-viniferin | Inhibition | In vitro | Inhibited SGLT1 by 44%. | mdpi.com |

| Sodium-Glucose Co-transporter 2 (SGLT2) | (-)-ε-viniferin | Inhibition | In vitro | Inhibited SGLT2 by 35%. | mdpi.com |

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | ε-viniferin | Reduced expression | 3T3-L1 preadipocytes | Suppressed a key marker gene for adipogenesis. | mdpi.comjst.go.jp |

| Glucocorticoid Receptor (GR) | ε-viniferin | Inhibition of expression | Castration-resistant prostate cancer (CRPC) cell lines | Inhibited the GR signaling pathway. | mdpi.comnih.gov |